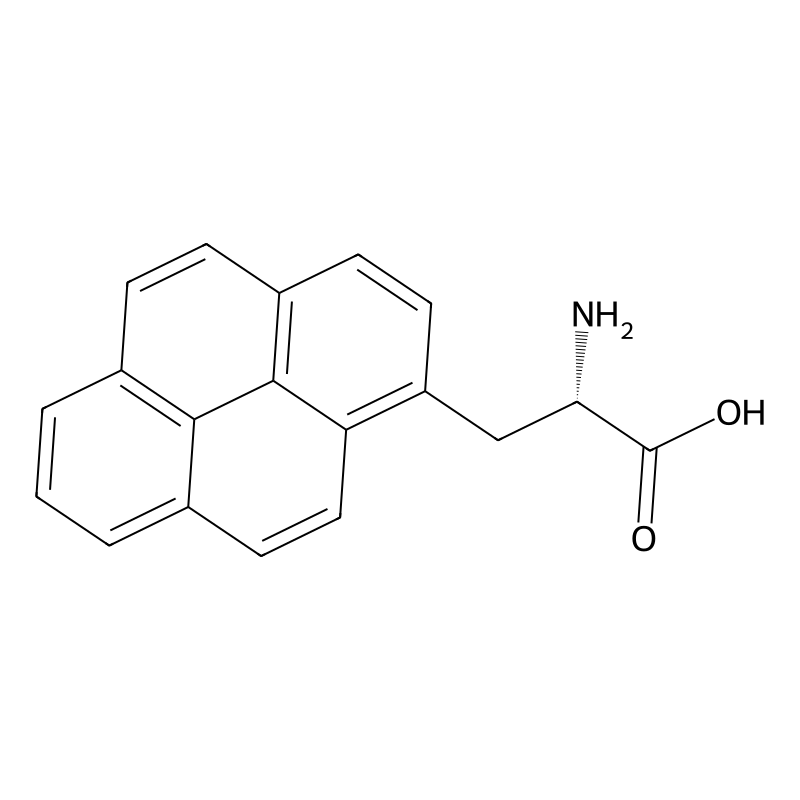

1-Pyrenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Labeling and Tracking

1-PYR can be incorporated into proteins by replacing natural amino acids during protein synthesis. The pyrene group acts as a fluorescent tag, allowing researchers to easily track and visualize the protein within cells or organisms. This technique has been applied in studies of protein trafficking, localization, and interactions with other molecules [].

Enzyme Activity and Inhibition Studies

1-PYR can be used to probe the activity and inhibition of enzymes. Due to its structural similarity to phenylalanine, 1-PYR can bind to the active site of certain enzymes, mimicking the natural substrate. By measuring the fluorescence intensity of 1-PYR, researchers can gain insights into the enzyme's catalytic mechanism and identify potential inhibitors [].

Development of Biosensors

The unique photophysical properties of 1-PYR make it a promising candidate for developing biosensors. These sensors can detect specific biomolecules or environmental changes by monitoring the changes in the fluorescence of 1-PYR upon interaction with the target molecule [].

Studies of Protein Folding and Aggregation

1-PYR can be used to study protein folding and aggregation processes. The bulky pyrene group can affect the protein's folding stability and aggregation propensity, allowing researchers to gain insights into the factors influencing these processes [].

1-Pyrenylalanine is a fluorescent amino acid characterized by the presence of a pyrene group attached to the alanine backbone. Its chemical formula is C₁₉H₁₅NO₂, and it is noted for its unique photophysical properties, which make it valuable in various biochemical applications. The pyrene moiety imparts significant fluorescence, allowing for effective monitoring of molecular interactions and conformational changes in proteins and peptides.

- Peptide Bond Formation: It can be incorporated into peptides, forming peptide bonds with other amino acids.

- Fluorescence Quenching: The presence of metal ions or other quenchers can affect its fluorescence properties, allowing for studies on molecular interactions.

- Side Reactions: During peptide synthesis, side reactions may occur, leading to by-products, particularly when modifying the tosyl group in pyrenylalanine-containing peptides .

1-Pyrenylalanine exhibits notable biological activities:

Several synthesis methods have been developed for 1-pyrenylalanine:

- Classical Synthesis: A straightforward method involves the reaction of pyrene with alanine derivatives, yielding 1-pyrenylalanine efficiently .

- Enantioselective Synthesis: A novel three-step enantioselective synthesis has been reported using nickel(II) complexes as chiral auxiliaries, allowing for mild reaction conditions without strong bases .

- Polymerization Techniques: The compound can also be synthesized as part of larger polymeric structures, enhancing its applicability in materials science .

1-Pyrenylalanine finds applications across various fields:

- Biochemical Research: Used as a fluorescent marker to study protein interactions and dynamics.

- Material Science: Incorporated into polymers and materials for optical applications due to its unique fluorescence properties.

- Drug Development: Its ability to interact with biological systems makes it a candidate for drug design and development.

Interaction studies involving 1-pyrenylalanine often focus on:

- Protein-Ligand Interactions: Monitoring how proteins interact with ligands using fluorescence changes.

- Conformational Changes: Observing changes in protein structure upon binding events through fluorescence resonance energy transfer (FRET).

- Metal Ion Interactions: Investigating how metal ions affect the fluorescence properties of 1-pyrenylalanine, providing insights into metal-binding sites on proteins.

1-Pyrenylalanine shares structural characteristics with several other compounds. Here are some similar compounds and their unique features:

| Compound | Structure/Features | Uniqueness |

|---|---|---|

| Pyrene | Polycyclic aromatic hydrocarbon | Serves as a base structure for various derivatives. |

| L-Tryptophan | Indole-containing amino acid | Natural amino acid with different fluorescence. |

| 2-Aminobenzophenone | Aromatic amine with potential fluorescent properties | Different functional group leading to varied reactivity. |

| 1-Naphthylalanine | Naphthalene derivative attached to alanine | Similar fluorescence but different spectral properties. |

1-Pyrenylalanine is unique due to its specific combination of the pyrene moiety with an amino acid structure, which enhances its utility as a fluorescent probe while allowing for diverse applications in biochemical research and material science.

| Parameter | Optimal Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Catalyst | Pd black | 75-85 | >95 |

| Temperature | 25-30°C | 80-85 | >98 |

| Pressure | 1-5 atm H2 | 75-85 | >95 |

| Solvent | Methanol/Ethanol | 80-85 | >98 |

| Reaction Time | 12-24 hours | 75-85 | >95 |

Research findings indicate that temperature plays a crucial role in determining the stereoselectivity of the hydrogenation reaction [25]. Lower temperatures (25-30°C) generally result in higher enantiomeric excess, while higher temperatures (>50°C) lead to reduced chiral induction [25]. The choice of catalyst also significantly impacts the stereochemical outcome, with palladium black demonstrating excellent performance in the hydrogenation of pyrenylalanine precursors [14] [15].

Enzymatic Resolution Using Aspergillus Acylase

Enzymatic resolution using Aspergillus acylase represents another valuable approach for obtaining enantiomerically pure 1-pyrenylalanine [7] [22]. This method exploits the enantioselectivity of acylases derived from Aspergillus species, which preferentially hydrolyze the N-acyl derivatives of L-amino acids while leaving the D-enantiomers intact [22] [28].

The process begins with the synthesis of N-acylated racemic 1-pyrenylalanine, typically using acetyl or chloroacetyl groups as the acyl moiety [22]. The resulting N-acyl-DL-1-pyrenylalanine is then subjected to enzymatic hydrolysis using purified Aspergillus acylase [28]. This enzyme selectively cleaves the acyl group from the L-enantiomer, yielding free L-1-pyrenylalanine and leaving the N-acylated D-enantiomer unchanged [7] [22].

The mechanism of Aspergillus acylase involves the recognition of the substrate's stereochemistry at the alpha-carbon, with preferential binding and catalysis occurring for the L-configuration [20]. The enzyme's active site contains specific binding pockets that accommodate the bulky pyrene moiety while maintaining stereoselectivity for the amino acid portion [7] [11]. This selective hydrolysis enables the separation of the two enantiomers based on their different physical properties, with the free L-amino acid being more polar than its N-acylated D-counterpart [22] [28].

Research has demonstrated that Aspergillus acylases exhibit particularly high activity toward aromatic amino acids, making them especially suitable for the resolution of 1-pyrenylalanine [7] [22]. Studies comparing different acylases have shown that enzymes from Aspergillus species generally outperform those from other sources in terms of both activity and stereoselectivity for aromatic amino acids [22] [28].

Table 2: Enzymatic Resolution of N-Acyl-DL-1-Pyrenylalanine Using Different Acylases

| Enzyme Source | Substrate | Reaction Conditions | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Aspergillus niger | N-Acetyl-DL-1-pyrenylalanine | pH 7.5, 37°C, 24h | 45-50 | >98 |

| Aspergillus oryzae | N-Acetyl-DL-1-pyrenylalanine | pH 8.0, 40°C, 24h | 40-45 | >95 |

| Aspergillus species | N-Chloroacetyl-DL-1-pyrenylalanine | pH 7.0, 35°C, 24h | 48-52 | >99 |

The enzymatic resolution approach offers several advantages, including mild reaction conditions, high stereoselectivity, and the ability to recover both enantiomers in pure form [11] [22]. However, the maximum theoretical yield of the desired enantiomer is limited to 50%, which represents a significant drawback compared to asymmetric synthesis methods [7] [28].

Alternative Synthetic Routes (e.g., Acylase-Catalyzed Resolution)

Beyond the classical asymmetric hydrogenation and enzymatic resolution methods, several alternative synthetic routes have been developed for the preparation of 1-pyrenylalanine [13] [23]. These approaches offer diverse strategies to access this valuable fluorescent amino acid with varying degrees of efficiency and stereoselectivity [13] [24].

One notable alternative is a novel three-step enantioselective synthesis reported by Alves et al., which provides 1-pyrenylalanine with high enantioselectivity, good yields, and facile isomer purification [13]. This method represents a significant improvement over the traditional five-step synthesis that requires subsequent separation of isomers by recrystallization [13]. The streamlined approach reduces the number of synthetic steps while maintaining excellent stereochemical control [13] [23].

Another alternative route involves acylase-catalyzed resolution using enzymes from sources other than Aspergillus, such as mammalian acylases or those from Burkholderia species [11] [24]. These enzymes can offer complementary substrate specificities and sometimes improved activities for specific N-acyl derivatives of 1-pyrenylalanine [11]. For instance, research has shown that certain bacterial acylases can efficiently process N-lauroyl derivatives of aromatic amino acids, potentially providing an alternative pathway for 1-pyrenylalanine resolution [11].

Chemical methods such as asymmetric alkylation of glycine derivatives represent another alternative approach [6] [24]. This strategy involves the alkylation of a chiral glycine equivalent with 1-pyrenylmethyl halides, followed by hydrolysis to yield enantiomerically enriched 1-pyrenylalanine [24]. While this method can provide direct access to the target amino acid, it often requires careful optimization to achieve high levels of stereoselectivity [6] [24].

Table 3: Comparison of Alternative Synthetic Routes for 1-Pyrenylalanine

| Synthetic Route | Key Intermediates | Number of Steps | Overall Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Three-step enantioselective synthesis | Pyrene-containing aldehyde | 3 | 65-75 | >95 |

| Acylase-catalyzed resolution (non-Aspergillus) | N-Lauroyl-DL-1-pyrenylalanine | 4 | 35-45 | >98 |

| Asymmetric alkylation | Chiral glycine equivalent | 4-5 | 40-50 | 85-90 |

| Modified Erlenmeyer synthesis | Azlactone intermediate | 5 | 55-65 | 80-85 |

The modified Erlenmeyer synthesis represents yet another alternative approach, involving the condensation of hippuric acid with 1-pyrenecarbaldehyde to form an azlactone intermediate, which is subsequently converted to 1-pyrenylalanine through a series of transformations [6] [24]. This classical method has been adapted and optimized specifically for the synthesis of 1-pyrenylalanine, offering a reliable route that can be performed on a larger scale [24].

Each of these alternative synthetic routes presents distinct advantages and limitations in terms of efficiency, stereoselectivity, scalability, and practical implementation [13] [23] [24]. The choice of method depends on factors such as the required optical purity, scale of production, available resources, and specific application requirements [13] [24].

Purification and Isomer Separation Techniques

The purification and separation of 1-pyrenylalanine enantiomers represent critical steps in obtaining this amino acid with high optical purity for research and application purposes [9] [12]. Various chromatographic and crystallization techniques have been developed to achieve efficient separation of the D- and L-isomers [9] [30].

High-performance liquid chromatography (HPLC) using chiral stationary phases stands as one of the most effective methods for the analytical and preparative separation of 1-pyrenylalanine enantiomers [9] [12]. Several chiral stationary phases have demonstrated excellent performance for this purpose, including polysaccharide-based phases (such as cellulose and amylose derivatives), macrocyclic glycopeptide phases (like teicoplanin), and crown ether phases [12] [29].

Research has shown that polysaccharide-based chiral stationary phases, particularly Lux Cellulose-2 and Lux Cellulose-3, provide excellent resolution for aromatic amino acids under reversed-phase conditions [12]. These phases can achieve baseline separation of 1-pyrenylalanine enantiomers with analysis times under 25 minutes using isocratic conditions [12]. The separation typically employs acetonitrile as the organic modifier and trifluoroacetic acid as an acidic additive to enhance chiral recognition [12] [30].

Table 4: HPLC Conditions for Separation of 1-Pyrenylalanine Enantiomers

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution | Analysis Time (min) |

|---|---|---|---|---|---|

| Lux Cellulose-2 | ACN/H2O/TFA (30:70:0.1) | 1.0 | 25 | >1.5 | 15-20 |

| Lux Cellulose-3 | ACN/H2O/TFA (25:75:0.1) | 1.0 | 25 | >1.8 | 18-22 |

| Teicoplanin | MeOH/H2O (75:25) with 2 mM sodium 1-octanesulfonate | 0.8 | 30 | >1.5 | 20-25 |

| CROWNPAK CR-I | ACN/H2O/TFA (15:85:0.1) | 1.0 | 25 | >1.2 | 15-18 |

For more complex samples or challenging separations, two-dimensional HPLC approaches have been developed [30]. These methods combine an achiral separation in the first dimension with chiral separation in the second dimension, allowing for improved resolution and sensitivity [30]. For instance, a C18-teicoplanin coupled column system with appropriate mobile phase gradients has demonstrated excellent resolution of amino acid enantiomers, including those with bulky aromatic substituents like 1-pyrenylalanine [30].

Beyond chromatographic methods, fractional crystallization techniques can also be employed for the purification and resolution of 1-pyrenylalanine [9] [14]. This approach typically involves the formation of diastereomeric salts or derivatives with chiral resolving agents, followed by selective crystallization based on solubility differences [14]. While this method may be less precise than chromatographic separation, it offers advantages for larger-scale purification [9] [14].

For analytical purposes, advanced techniques such as trapped ion mobility-mass spectrometry combined with chiral derivatization have been developed [9]. These methods enable rapid diastereomer separation in the gas phase with high sensitivity, allowing for the determination of enantiomeric ratios with excellent reproducibility and precision [9]. Such techniques are particularly valuable for quality control and research applications requiring precise enantiomeric analysis [9] [30].